molecular formula C20H27NO2 B14368514 2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) CAS No. 90530-67-9

2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B14368514
CAS No.: 90530-67-9
M. Wt: 313.4 g/mol
InChI Key: DOMYTUZDUVAWSI-UHFFFAOYSA-N
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Description

2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylbutan-2-yl group linked to an azanediyl group, which is further connected to two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of 1,1-diphenylbutan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques ensures the efficient production of the compound with minimal impurities. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethan-1-ol groups can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(1,3-Diphenylpropan-2-yl)azanediyl]di(ethan-1-ol): Similar structure but with a different alkyl chain length.

    2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)–hydrogen chloride (1/1): A hydrochloride salt form of the compound.

Uniqueness

2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

90530-67-9

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

2-[1,1-diphenylbutan-2-yl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C20H27NO2/c1-2-19(21(13-15-22)14-16-23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20,22-23H,2,13-16H2,1H3

InChI Key

DOMYTUZDUVAWSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)C2=CC=CC=C2)N(CCO)CCO

Origin of Product

United States

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